1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of oxazole and benzodiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and benzodiazole moieties imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Acylation: The initial step involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: This intermediate undergoes cyclodehydration in the presence of sulfuric acid to form 2-methyl-5-phenyloxazole.
Sulfochlorination: The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the final product.
Industrial production methods often involve optimization of these steps to improve yield and reduce waste. The use of one-pot reactions and environmentally friendly reagents is a focus of ongoing research.
Chemical Reactions Analysis
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced oxazole or benzodiazole derivatives .
Scientific Research Applications
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its potential as an inhibitor of specific enzymes, such as carbonic anhydrase, is being explored for therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes such as pH regulation and fluid balance . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
The uniqueness of this compound lies in its combined oxazole and benzodiazole structures, which confer distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-14-10(7-16-9)6-15-8-13-11-4-2-3-5-12(11)15/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERZDLJPSNTECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.